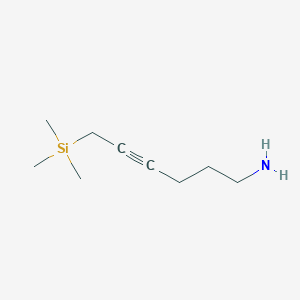![molecular formula C7H4ClFN2 B11913355 2-Chloro-7-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913355.png)
2-Chloro-7-fluoroimidazo[1,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-fluoroimidazo[1,2-A]pyridine is a heterocyclic compound characterized by the presence of both chlorine and fluorine atoms attached to an imidazo[1,2-A]pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoroimidazo[1,2-A]pyridine typically involves the reaction of 2-amino-4-chloropyridine with appropriate fluorinating agents under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a solvent and a copper complex as a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Radical Reactions: The imidazo[1,2-A]pyridine ring can undergo radical reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
2-Chloro-7-fluoroimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoroimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the substituents on the imidazo[1,2-A]pyridine ring .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-imidazo[1,2-A]pyridine: Similar structure but lacks the chlorine atom.
2,7-Dimethylimidazo[1,2-A]pyridine: Contains methyl groups instead of chlorine and fluorine.
2-Amino-4-chloropyridine: Precursor in the synthesis of 2-Chloro-7-fluoroimidazo[1,2-A]pyridine.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties and reactivity. This dual substitution enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-chloro-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H |
InChI Key |
BGSQFMCMUOBUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)

![7,8-Dihydro-6H-cyclopenta[g]quinoxaline](/img/structure/B11913366.png)
